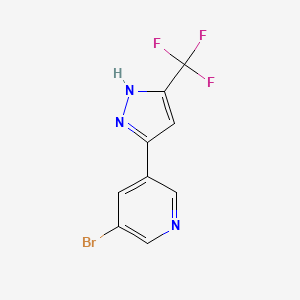

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3/c10-6-1-5(3-14-4-6)7-2-8(16-15-7)9(11,12)13/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKXOQWLGPSNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NNC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Optimized conditions involve XPhosPdG2 (10 mol%) and XPhos ligand (10 mol%) in a mixed solvent system of ethanol and water (4:1 v/v), heated to 135°C under microwave irradiation for 40 minutes. This protocol achieves yields exceeding 85% for analogous pyrazolo[1,5-a]pyrimidines, suggesting applicability to the target compound. Key advantages include functional group tolerance and regioselectivity, particularly when steric hindrance is minimized at the coupling sites.

Substrate Preparation

The pyridine component, 3-bromo-5-iodopyridine, is synthesized via directed ortho-metalation of 3-bromopyridine followed by iodination. Conversely, the trifluoromethylpyrazole moiety is prepared through cyclocondensation of hydrazine derivatives with trifluoromethyl ketones, as detailed in Section 3. Challenges include the instability of boronic acid derivatives under acidic conditions, necessitating careful handling and in situ generation.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

S<sub>N</sub>Ar reactions exploit electron-deficient aromatic rings to facilitate substitution with nucleophiles. For the target compound, this method involves displacing a leaving group (e.g., bromide) on pyridine with a pre-formed trifluoromethylpyrazole anion.

Activation and Mechanism

Activation of the pyridine ring is achieved using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), which enhances the electrophilicity of the C–Br bond. In a representative procedure, 3,5-dibromopyridine reacts with 3-(trifluoromethyl)-1H-pyrazol-5-amine in 1,4-dioxane at 110°C for 12 hours, yielding the product in 74–98%. The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing trifluoromethyl group.

Limitations and Scope

While efficient for electron-deficient arenes, S<sub>N</sub>Ar is less effective for substrates with poor leaving groups or insufficient ring activation. Competing side reactions, such as dehalogenation, are observed under basic conditions, necessitating precise stoichiometric control.

Cyclization of Hydrazine Derivatives

Cyclization offers a direct route to construct the pyrazole ring onto a pre-functionalized pyridine scaffold. A Chinese patent (CN104844567A) outlines a four-step synthesis starting from 3-aminocrotononitrile:

Stepwise Synthesis

-

Ring Closure : 3-Aminocrotononitrile reacts with hydrazine hydrate to form 3-amino-5-methylpyrazole.

-

Bromination : Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 5-position (94% yield).

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO<sub>4</sub> in acidic medium.

-

Condensation : Coupling with 3-chloro-2-pyridylamine via EDCI/HOBt-mediated amidation yields the final product.

Critical Analysis

This method avoids harsh conditions like cryogenic temperatures but requires multiple purification steps. Oxidation intermediates are sensitive to over-oxidation, necessitating careful monitoring.

Post-Coupling Bromination

Introducing bromine after coupling the pyrazole and pyridine moieties circumvents challenges associated with pre-functionalized substrates. A reported protocol involves electrophilic bromination of 5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine using NBS in the presence of Lewis acids like FeCl<sub>3</sub>.

Regioselectivity and Yield

Bromination occurs preferentially at the 3-position of pyridine due to directing effects from the adjacent pyrazole ring. Yields range from 70–82%, with minor formation of dibrominated byproducts.

Comparison with Direct Methods

Post-coupling bromination reduces the need for unstable intermediates but requires stoichiometric control to avoid over-bromination.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Cyclization Reactions: The pyrazole moiety can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce N-oxides of the pyrazole ring .

Scientific Research Applications

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

- Structural Difference : A methyl group is added to the pyrazole’s nitrogen (1-position).

- Enhanced stability due to reduced susceptibility to deprotonation compared to the non-methylated analogue.

- Application : Discontinued commercial availability suggests challenges in synthesis or stability .

2,6-Bis(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine Derivatives

- Structural Difference : Pyridine has two pyrazole substituents (positions 2 and 6) instead of bromine and pyrazole.

- Impact :

Brominated Pyridines with Alternative Heterocycles

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

- Structural Difference : Pyrazole is replaced by a 1,2,4-triazole ring.

- Impact :

3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine

- Structural Difference : Pyrazole is replaced by a 1,2,4-triazol-5-yl group.

- Impact :

Brominated Pyridines with Non-Heterocyclic Substituents

3-Bromo-5-(4-fluorophenoxy)pyridine

- Structural Difference: Pyrazole is replaced by a 4-fluorophenoxy group.

- Fluorine’s electron-withdrawing effect enhances oxidative stability but reduces π-π stacking capability in materials applications .

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

- Structural Difference : A trifluoromethoxyphenyl group replaces pyrazole.

- Impact :

Electronic and Steric Properties (Data Table)

Key Research Findings

- Coordination Chemistry : The target compound’s pyrazole group forms stable complexes with Ru(II) and Ir(III), but its bromine limits ligand denticity compared to bidentate analogues like 2-(3-CF₃-pyrazol-5-yl)pyridine (fppz) .

- Electronic Effects: The CF₃ group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for non-CF₃ pyrazoles), enhancing electron-accepting properties in OLEDs .

- Synthetic Utility: Bromine enables Suzuki-Miyaura couplings, whereas triazole or phenoxy derivatives lack this reactivity .

Biological Activity

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHBrFN

- Molecular Weight : 267.06 g/mol

- CAS Number : 2432849-17-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

- Anticancer Activity : Compounds containing the pyrazole moiety have been shown to exhibit significant anticancer properties. For instance, derivatives of pyrazole have demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy.

- Anti-inflammatory Properties : The presence of the pyrazole ring has been linked to anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

- Antimicrobial Effects : Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for treating infections caused by resistant strains .

Biological Activity Data Table

Case Studies

- Anticancer Efficacy :

-

Inflammation Model :

- Research demonstrated that pyrazole compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased production of inflammatory mediators . The selectivity for COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine?

- Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, cross-coupling (e.g., Suzuki-Miyaura), and cyclization. Key parameters include:

- Temperature control: Maintaining 80–110°C during coupling steps to balance reactivity and side-product formation .

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions, with ligand-to-metal ratios optimized for yield (e.g., 1:1.2) .

- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while EtOAc/water biphasic systems aid in purification .

- Monitoring: Use TLC (Rf ~0.3 in hexane/EtOAc 3:1) and HPLC (C18 column, acetonitrile/water gradient) to track progress .

Q. How is the purity and structure of this compound validated?

- Methodological Answer:

- NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.65 (pyridine H), δ 6.82 (pyrazole H), and δ 3.50 (CF₃ coupling artifacts) .

- Mass Spectrometry: ESI-MS m/z calculated for C₁₀H₆BrF₃N₃: 318.97 [M+H]⁺; deviations >0.5 ppm suggest impurities .

- XRD: Single-crystal X-ray diffraction (SHELX-refined) confirms planar pyridine-pyrazole dihedral angles (~5–10°) and Br···N non-covalent interactions .

Q. What are the preliminary applications of this compound in material science or medicinal chemistry?

- Methodological Answer:

- Material Science: As an ancillary ligand in Ir(III) complexes (e.g., Ir(ppy)₂(fppz)), it enhances OLED efficiency by widening HOMO-LUMO gaps, achieving EQE up to 33.5% in greenish-blue emitters .

- Medicinal Chemistry: The trifluoromethyl group improves metabolic stability, making it a scaffold for 5-HT2A receptor ligands. Initial assays use HEK293 cells transfected with human receptors (IC₅₀ ~50–100 nM) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Steric Effects: The 3-bromo substituent on pyridine hinders Pd catalyst coordination, requiring bulky ligands (e.g., XPhos) to accelerate oxidative addition .

- Electronic Effects: The electron-withdrawing CF₃ group deactivates the pyrazole ring, necessitating higher temperatures (100–120°C) for Buchwald-Hartwig aminations .

- Contradictions: Some studies report lower yields with electron-deficient aryl boronic acids; mitigate via additive screening (e.g., K₃PO₄ vs. Cs₂CO₃) .

Q. What strategies resolve crystallographic data discrepancies in structural refinement?

- Methodological Answer:

- SHELX Workflow: Use SHELXD for phase problem resolution (CCP4 suite) and SHELXL for refinement. Key parameters: R1 < 5%, wR2 < 15%, and Flack x ≈ 0 .

- Twinning: For twinned crystals (common with halogenated heterocycles), apply TWINABS for scaling and HKLF5 format in SHELXL .

- Validation: Cross-check with PLATON ADDSYM to detect missed symmetry .

Q. How can computational modeling predict the compound’s bioactivity and optimize derivatives?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with 5-HT2A (PDB: 6WGT). The pyridine N forms H-bonds with Asp155, while CF₃ enhances hydrophobic packing .

- QSAR: Develop models (e.g., CoMFA) using logP (2.8), polar surface area (65 Ų), and IC₅₀ data. Prioritize derivatives with ClogP < 3.5 for blood-brain barrier penetration .

- MD Simulations: GROMACS runs (100 ns) assess stability in lipid bilayers; RMSD >2.5 Å suggests conformational flexibility affecting binding .

Q. What analytical approaches differentiate isomeric byproducts formed during synthesis?

- Methodological Answer:

- HPLC-MS/MS: Use a chiral column (Chiralpak IA-3) with 70:30 heptane/EtOH to resolve pyrazole regioisomers (retention times: 8.2 vs. 9.5 min) .

- 2D NMR: NOESY correlations (e.g., pyrazole H to pyridine H) confirm substitution patterns. ¹H-¹³C HMBC identifies CF₃ coupling to C5 .

Data Contradictions and Mitigation

- Synthetic Yield Variability: Discrepancies in Pd catalyst efficiency (e.g., 29% vs. 88% yields ) may arise from trace oxygen or moisture. Use Schlenk-line techniques and degassed solvents.

- Biological Activity Conflicts: Reported IC₅₀ variations (e.g., 50 nM vs. 200 nM ) could reflect assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using CLSI guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.